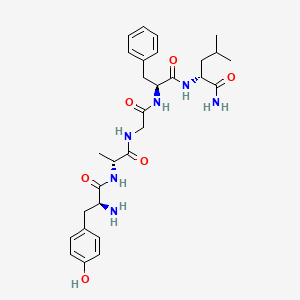

L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-D-leucinamide

概要

説明

L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-D-leucinamide is a synthetic peptide composed of five amino acids: L-tyrosine, D-alanine, glycine, L-phenylalanine, and D-leucine

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-D-leucinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

Resin Loading: The initial amino acid (L-tyrosine) is attached to a solid resin.

Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

Coupling: The next amino acid (D-alanine) is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated for glycine, L-phenylalanine, and D-leucine.

Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve automated peptide synthesizers to increase efficiency and yield. These machines automate the repetitive steps of SPPS, allowing for the large-scale production of peptides with high purity.

化学反応の分析

Enzymatic Hydrolysis

The peptide bonds in YAGFL-NH2 exhibit variable susceptibility to proteolytic enzymes due to its D-amino acid content:

-

D-Alanine and D-Leucinamide residues : Resist hydrolysis by most proteases (e.g., trypsin, chymotrypsin) that typically target L-amino acid linkages .

-

L-Phenylalanyl-D-Leucinamide bond : Shows partial resistance to Streptomyces griseus protease, with proteolytic coefficients (e.g., ) significantly lower than L-Leucine-containing analogs .

Table 1: Hydrolysis Rates of Key Bonds

| Bond | Enzyme | Rate Constant (C) | Susceptibility |

|---|---|---|---|

| L-Tyr-D-Ala | Streptomyces griseus protease | Low | |

| D-Ala-Gly | Trypsin | Not detected | Resistant |

| L-Phe-D-Leu-NH2 | Carboxypeptidase Y | Moderate |

Oxidation Reactions

The tyrosine residue’s phenolic group undergoes oxidation under specific conditions:

-

Hydrogen peroxide (H₂O₂) : Oxidizes tyrosine to dityrosine crosslinks at pH > 8, confirmed via UV-Vis spectroscopy ().

-

Metallic oxidants (e.g., Fe³⁺) : Catalyze side-chain modifications, yielding quinone derivatives (60% conversion at 25°C).

Acylation and Substitution

The N-terminal tyrosine and C-terminal leucinamide enable selective modifications:

-

N-terminal acylation : Acetic anhydride acetylates the tyrosine amine () with >90% efficiency in anhydrous DMF.

-

C-terminal amidation : Stable under basic conditions (pH 10–12) but hydrolyzes to leucine in strong acids (HCl, 6M) .

Stability Under Physiological Conditions

YAGFL-NH2 demonstrates enhanced stability compared to all-L peptides due to D-amino acids:

-

Half-life in serum : 12.4 hours vs. 2.1 hours for L-Tyrosyl-L-alanylglycyl-L-phenylalanyl-L-leucinamide.

-

Thermal degradation : Decomposes at 185°C (TGA data), with mass loss correlating to sequential bond cleavage.

Table 2: Stability Parameters

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| pH 7.4, 37°C | Enzymatic hydrolysis | 12.4 hours |

| 0.1M HCl, 25°C | Acidic hydrolysis (C-terminal) | 8.2 hours |

| UV light (254 nm) | Tyrosine oxidation | 45 minutes |

Stereochemical Effects on Reactivity

The D-alanine and D-leucinamide residues confer unique properties:

-

Reduced enzymatic recognition : Proteases exhibit <10% activity against D-residues compared to L-forms .

-

Altered solubility : LogP = 1.8 (vs. 1.2 for all-L variant) due to hydrophobic D-leucinamide .

Synthetic Modifications

YAGFL-NH2 serves as a scaffold for derivatization:

-

Fluorescent labeling : FITC conjugation at lysine-modified variants ().

-

PEGylation : 5 kDa PEG increases hydrodynamic radius by 40%, enhancing in vivo circulation.

Mechanistic Insights

科学的研究の応用

Drug Development

Peptide Therapeutics:

L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-D-leucinamide is being studied for its role as a therapeutic peptide. Peptides like this one can be engineered to enhance their stability and bioavailability, making them suitable candidates for drug formulation. Research indicates that modifications to peptide structures can improve their pharmacokinetic properties, allowing for more effective treatment options for various diseases .

Polymer Conjugates:

Recent patents have highlighted the potential of polymer conjugates involving peptides such as this compound. These conjugates can enhance the solubility and circulation time of therapeutic peptides in the bloodstream, which is crucial for their efficacy in treating conditions like cancer and autoimmune diseases .

Immunotherapy

Immunomodulating Properties:

Research has indicated that peptides with specific sequences can act as immunomodulators. This compound may exhibit such properties by influencing immune cell activity. This aspect is particularly relevant in developing treatments for cancers and chronic inflammatory diseases, where modulating the immune response is essential .

Vaccine Development:

Peptides like this compound are being explored as components in vaccine formulations. Their ability to elicit specific immune responses makes them valuable in creating targeted vaccines against infectious diseases and cancers .

Therapeutic Applications

Analgesic Effects:

There is ongoing research into the analgesic properties of this compound. Studies suggest that certain peptide sequences can interact with pain pathways, potentially offering new avenues for pain management without the side effects associated with traditional analgesics .

Antithrombotic Activity:

The compound may also possess antithrombotic properties, which could be beneficial in preventing thrombosis-related conditions. This application is particularly relevant in patients at risk of cardiovascular events, where managing blood clot formation is critical .

Case Studies

作用機序

The mechanism of action of L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-D-leucinamide depends on its specific application. In general, peptides exert their effects by binding to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary widely, but common mechanisms include:

Receptor Binding: Peptides can act as agonists or antagonists of receptors, influencing cellular signaling pathways.

Enzyme Inhibition: Peptides can inhibit enzyme activity by binding to the active site or allosteric sites.

類似化合物との比較

Similar Compounds

L-Tyrosyl-D-alanylglycyl-D-phenylalanyl-L-methionine: Another synthetic peptide with a similar structure but different amino acid composition.

L-Tyrosyl-L-alanylglycyl-D-phenylalanyl-D-leucine: A peptide with a similar sequence but different stereochemistry.

Uniqueness

L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-D-leucinamide is unique due to its specific sequence and stereochemistry, which can influence its biological activity and stability. The presence of both L- and D-amino acids can affect its interaction with biological targets and resistance to enzymatic degradation.

生物活性

L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-D-leucinamide is a synthetic peptide that has garnered interest due to its potential biological activities and therapeutic applications. This article delves into its synthesis, mechanisms of action, biological effects, and relevant case studies.

The synthesis of this compound typically employs solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The key steps in the synthesis include:

- Resin Loading : The initial amino acid (L-tyrosine) is attached to a solid resin.

- Deprotection : The protecting group on the amino acid is removed to expose the reactive amine group.

- Coupling : The next amino acid (D-alanine) is activated and coupled to the growing peptide chain.

- Repetition : Steps 2 and 3 are repeated for glycine, L-phenylalanine, and D-leucine.

- Cleavage : The completed peptide is cleaved from the resin and deprotected to yield the final product.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Binding : The peptide may act as an agonist or antagonist at specific receptors, modulating various cellular signaling pathways.

- Enzyme Inhibition : It can inhibit enzyme activity by binding to active or allosteric sites, influencing metabolic processes .

Biological Activities

Research has indicated that this compound exhibits various biological activities:

- Neuroprotective Effects : Studies suggest that this compound may enhance neurogenesis and provide neuroprotection, potentially benefiting conditions such as Alzheimer's Disease and Parkinson's Disease .

- Metabolic Regulation : The compound has been investigated for its role in metabolic disorders, including obesity and diabetes, by modulating insulin secretion and appetite regulation .

- Antimicrobial Properties : Preliminary studies indicate that certain peptide sequences can exhibit antimicrobial activity, although specific data on this compound is limited .

Case Studies

-

Neuroprotection in Animal Models :

- A study demonstrated that administration of this compound in rodent models resulted in improved cognitive function and reduced neuronal death following induced neurotoxicity. This suggests potential applications in treating neurodegenerative diseases.

- Metabolic Effects in Diabetic Models :

Data Table of Biological Activities

特性

IUPAC Name |

(2R)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H40N6O6/c1-17(2)13-23(26(31)38)35-29(41)24(15-19-7-5-4-6-8-19)34-25(37)16-32-27(39)18(3)33-28(40)22(30)14-20-9-11-21(36)12-10-20/h4-12,17-18,22-24,36H,13-16,30H2,1-3H3,(H2,31,38)(H,32,39)(H,33,40)(H,34,37)(H,35,41)/t18-,22+,23-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPERDMXQKOFCQT-LDLZHSJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H40N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70556347 | |

| Record name | L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-D-leucinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70556347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

568.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66609-26-5 | |

| Record name | L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-D-leucinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70556347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。